Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is a derivative of Apremilast, a phosphodiesterase 4 inhibitor that has gained attention for its therapeutic applications, particularly in treating inflammatory conditions such as psoriatic arthritis and plaque psoriasis. This compound is characterized by specific modifications in its chemical structure that may influence its pharmacological properties and efficacy.
Apremilast was first approved by the United States Food and Drug Administration in March 2014 and is marketed under the brand name Otezla. The compound rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is synthesized through various chemical methods that modify the original Apremilast structure to enhance its biological activity or alter its pharmacokinetics.
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is classified as a small molecule drug, specifically a phosphodiesterase 4 inhibitor. Its systematic name reflects its structural modifications compared to the parent compound, which is crucial for understanding its potential effects and applications in medicinal chemistry.
The synthesis of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast can be approached through several methods, primarily focusing on enzymatic and chemical synthesis techniques. Notable methods include:
The synthesis often involves multiple steps including protection/deprotection strategies, asymmetric hydrogenation, and possibly oxidation reactions to achieve the final product. Each step requires careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast can be depicted as follows:
This structure includes functional groups such as an acetamido group, a methoxy group, and a sulfonyl moiety, which are integral to its biological activity.
The compound's structural characteristics include:
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast undergoes various chemical reactions that are critical for its synthesis and functionality:
Each reaction step must be optimized for factors such as temperature, pressure, solvent choice, and catalyst selection to ensure high yields and selectivity.
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast functions primarily as a selective inhibitor of phosphodiesterase 4. The mechanism involves:
In vitro studies have demonstrated that rac-4'-O-Desmethyl-4'-O-ethyl Apremilast effectively inhibits T-cell-derived cytokines while promoting anti-inflammatory responses .
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast exhibits several key physical properties:
The chemical properties include:
Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as:
Research continues into optimizing this compound for improved efficacy and safety profiles in clinical settings, contributing to advancements in therapeutic strategies against chronic inflammatory diseases .
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9